

A Technical Guide to the Quantum Yield and Photostability of Cy5.5 DBCO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5.5 DBCO

Cat. No.: B15604833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared fluorescent probe essential for bioorthogonal labeling and imaging. A comprehensive understanding of its quantum yield and photostability is critical for the design and execution of robust and reproducible experiments in drug development and molecular biology.

Core Photophysical Properties of Cy5.5 DBCO

Cy5.5 DBCO is a bright and photostable near-infrared dye that is spectrally similar to Alexa Fluor® 680 and DyLight® 680.^{[1][2]} Its fluorescence is insensitive to pH in the range of 4 to 10.^{[1][2]} The DBCO moiety allows for its conjugation to azide-containing molecules through a copper-free "click chemistry" reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[1][2][3]} This bioorthogonal reaction is highly efficient and occurs under mild, physiological conditions, making it ideal for labeling biomolecules in living systems.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative photophysical and molecular properties of **Cy5.5 DBCO** and its sulfonated variant. The data presented is compiled from various commercial suppliers and scientific literature.

Table 1: Spectral and Photophysical Properties of **Cy5.5 DBCO** Variants

| Property | Cy5.5 DBCO | sulfo-Cyanine5.5 DBCO | Source(s) |
|---------------------------------------------|----------------------------------------------------------------------------------|---------------------------------------|-------------------------------------------------------------|
| Excitation Maximum (λ_{ex}) | 678 nm, 684 nm | 673 nm | [1] [3] [5] |
| Emission Maximum (λ_{em}) | 694 nm, 710 nm | 691 nm | [1] [3] [5] |
| Molar Extinction Coefficient (ϵ) | 190,000 $\text{cm}^{-1}\text{M}^{-1}$, 198,000 $\text{cm}^{-1}\text{M}^{-1}$ | 211,000 $\text{cm}^{-1}\text{M}^{-1}$ | [1] [3] [5] |
| Fluorescence Quantum Yield (Φ) | 0.2 | 0.21 | [3] |

Table 2: Molecular Properties of **Cy5.5 DBCO**

| Property | Value | Source(s) |
|-----------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Weight | ~1029.14 g/mol to 1161.34 g/mol (varies by salt form and modifications) | [1] [3] [5] |
| Solubility | Good in DMSO, DMF, and chlorinated organic solvents; poor in water | [3] |
| sulfo-Cy5.5 DBCO Solubility | Good in water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, in the dark, desiccated | [3] [6] [7] |

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. It is one of the most critical parameters for a fluorescent probe. The most common method for determining the quantum yield of a fluorescent molecule is the relative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.

Principle: The quantum yield of a sample can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$

Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent

Protocol:

- **Standard Selection:** Choose a quantum yield standard that absorbs and emits in a similar spectral region to **Cy5.5 DBCO**. A suitable standard would be a well-characterized dye like Cresyl Violet or another cyanine dye with a known quantum yield in the same solvent.
- **Solution Preparation:**
 - Prepare a stock solution of both the **Cy5.5 DBCO** sample and the standard in a high-purity solvent (e.g., ethanol or phosphate-buffered saline, PBS).
 - Prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to avoid inner filter effects.
- **Absorbance Measurement:**
 - Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
 - Determine the absorbance at the chosen excitation wavelength for each solution.
- **Fluorescence Measurement:**
 - Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

- The excitation wavelength should be the same for both the sample and the standard.
- Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
 - The slopes of these lines represent I/A for the sample and the standard.
 - Use the slopes and the known quantum yield of the standard in the equation above to calculate the quantum yield of **Cy5.5 DBCO**.

Measurement of Photostability

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

Principle: The photostability of a fluorescent dye is typically assessed by measuring the decay of its fluorescence intensity over time under continuous illumination.

Protocol:

- Sample Preparation:
 - Prepare a solution of **Cy5.5 DBCO** in a suitable buffer or solvent. The concentration should be optimized to provide a strong fluorescence signal without significant self-quenching.
 - Alternatively, the dye can be conjugated to a biomolecule and immobilized on a microscope slide to mimic experimental conditions.

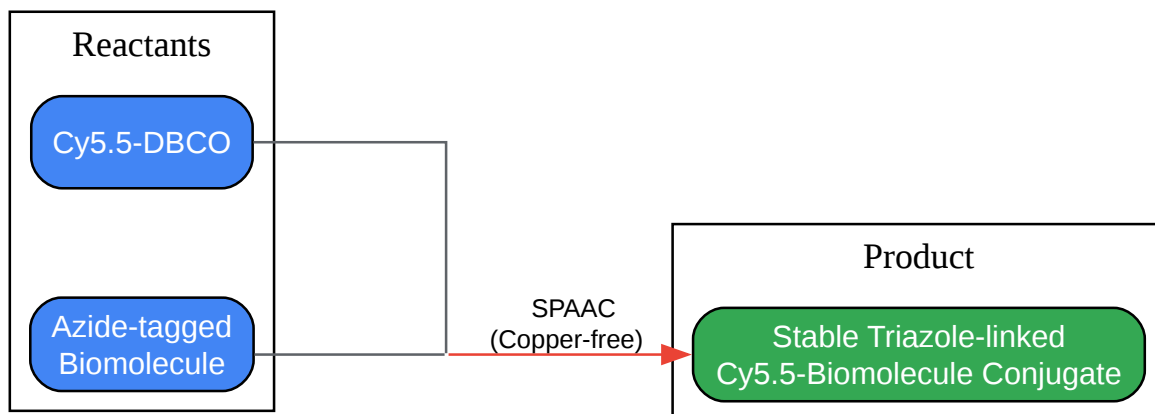
- Microscopy Setup:
 - Use a fluorescence microscope equipped with a laser line appropriate for exciting Cy5.5 (e.g., 633 nm or 647 nm).
 - The laser power should be set to a level relevant to the intended application.
 - An electron-multiplying charge-coupled device (EMCCD) or a sensitive complementary metal-oxide-semiconductor (CMOS) camera is ideal for detecting the fluorescence signal.
- Data Acquisition:
 - Acquire a time-lapse series of images of the sample under continuous laser illumination.
 - The exposure time and frame rate should be chosen to capture the decay of the fluorescence signal accurately.
- Data Analysis:
 - Measure the mean fluorescence intensity of the sample in each frame of the time-lapse series.
 - Plot the normalized fluorescence intensity as a function of time.
 - The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life ($t_{1/2}$), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
 - The photobleaching quantum yield (Φ_b), which is the probability of a molecule being bleached per absorbed photon, can also be calculated if the photon flux is known.

Visualizations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of **Cy5.5 DBCO** in bioconjugation stems from its ability to undergo a highly efficient and bioorthogonal "click" reaction with azide-functionalized molecules. This reaction, known as

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of modern chemical biology.

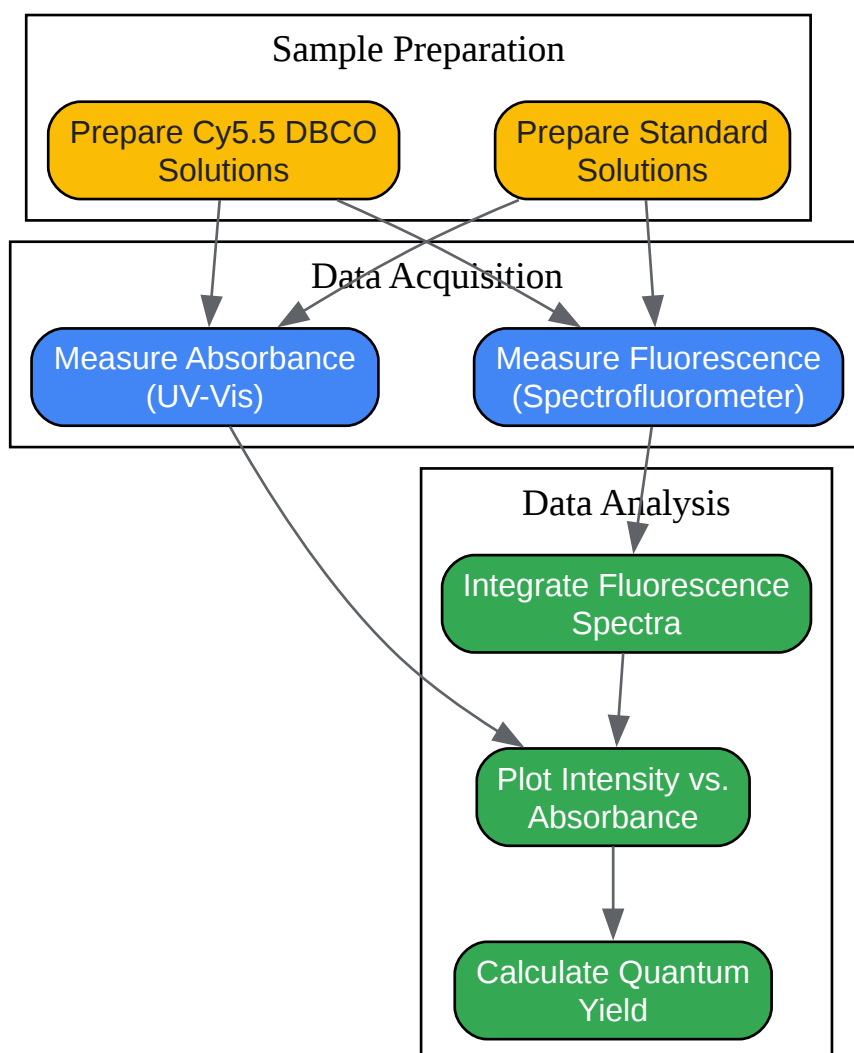


[Click to download full resolution via product page](#)

Caption: SPAAC reaction of **Cy5.5 DBCO** with an azide-tagged molecule.

Experimental Workflow for Quantum Yield Measurement

The following diagram illustrates the key steps in determining the relative fluorescence quantum yield of **Cy5.5 DBCO**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]

- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Cy5.5 DBCO, 1857352-95-4 | BroadPharm [broadpharm.com]
- 6. probes.bocsci.com [probes.bocsci.com]
- 7. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [A Technical Guide to the Quantum Yield and Photostability of Cy5.5 DBCO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604833#quantum-yield-and-photostability-of-cy5-5-dbc0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com